Kenji Aramaki,
Yuka Matsuura,
Katsuki Kawahara,
Daisuke Matsutomo,
Yoshikazu Konno
PMID: 33431774
DOI:
10.5650/jos.ess20199
Abstract
α-Gels are often used as base materials for cosmetics and hair conditioners. α-Gel-based commercial products typically contain many types of additives, such as polymers, electrolytes, oily components, and other surfactants, in addition to the three basic components. However, few systematic studies have been conducted on the effect of such additives on α-gels. In this study, we chose surfactant as an example to initiate the effect of such additives on the structure and rheological properties of α-gel samples formulated using cetyl alcohol (C
OH) and cetyltrimethylammonium chloride (CTAC). Optical microscopy analysis demonstrated that the size of the vesicles in the α-gel samples in this study was decreased via the addition of hydrogenated soybean lecithin (HSL) and penta(oxyethylene) cetyl ether (C
EO
), a nonionic surfactant, to them. Rheological measurements revealed that at high C
OH/CTAC ratios, the viscosity and yield stress of the α-gel samples decreased owing to the addition of surfactants to them. Conversely, at low C
OH/CTAC ratios, the opposite tendency was observed. Small-angle X-ray scattering analysis indicated that for the α-gel samples with high C
OH/CTAC ratios, the addition of HSL or C
EO
to them decreased the interlayer spacing of their lamellar bilayer stack, which led to the changes in the rheological properties of the α-gel samples.
Mohamed Ibrahim,
Hatem A Sarhan,
Youssef W Naguib,
Hamdy Abdelkader
PMID: 32315750
DOI:
10.1016/j.ijpharm.2020.119344
Abstract
Baclofen is a centrally acting skeletal muscle relaxant approved by the US Food and Drug Administration (FDA) for the treatment of muscle spasticity, but the immediate release mode of administration and rapid absorption has been associated with adverse effects. The main objective of this study was to prepare modified release floating beads of baclofen in order to decrease the unwanted side effects. The beads were prepared using alginate and coated with Eudragit RS100, Eudragit L100 and cetyl alcohol. They were evaluated for their encapsulation efficiency, buoyance characteristics, morphology, and in vitro release. They have also been tested in vivo for their oral bioavailability and potential side effects. The prepared beads showed floating properties up to 12 h with different lag times ranging from 45.67 to 72.33 sec. Morphological evaluation using scanning electron microscopy (SEM) revealed that the coated beads show smooth with no pores or cracks surfaces. Real-time morphology of the beads during in vitro release testing was studied by the SEM. Optimized formulation of baclofen coated beads exhibited favorable mechanical properties, in addition, it provided extended baclofen release for up to 6 h. In addition, in vivo studies showed that the coated beads effectively decreased the hypotensive side effect associated with rapid plasma peaking from Baclofen® immediate-release tablets. In addition, there were significant differences between the values of C
, T
, and AUC
of optimized modified release baclofen floating formulations when compared to Baclofen® immediate-release tablets.
Hongyi Ouyang,
Chen Yee Ang,
Paul Wan Sia Heng,
Lai Wah Chan
PMID: 31501994
DOI:
10.1208/s12249-019-1519-4
Abstract
Paraffin wax is a hydrophobic meltable material that can be suitably used in spray congealing to develop drug-loaded microparticles for sustained release, taste-masking or stability enhancement of drugs. However, these functional properties may be impaired if the drug particles are not completely embedded. Moreover, highly viscous melts are unsuitable for spray dispersion. In this study, the effects of drug particle size and lipid additives, namely stearic acid (SA), cetyl alcohol (CA) and cetyl esters (CE), on melt viscosity and extent of drug particles embedment were investigated. Spray congealing was conducted on the formulations, and the resultant microparticles were analysed for their size, drug content, extent of drug particles embedment and drug release. The melt viscosity increased with smaller solid inclusions while lipid additives decreased the viscosity to varying extents. The spray-congealed microparticle size was largely dependent on the viscosity. The addition of lipid additives to paraffin wax enabled more complete embedment of the drug particles. CA produced microparticles with the lowest drug release, followed by SA and CE. The addition of CA and CE enhanced the drug release and showed potential for taste-masking. Judicious choice of drug particle size and matrix materials is important for successful spray congealing to produce microparticles with the desired characteristics.
Violeta D Jakovljević
PMID: 32148162
DOI:
10.1080/10934529.2019.1706334
Abstract
This study evaluated the growth and metabolic activity of consortium and pure cultures
LP7 and
LP5 in response to the presence of 0.5% ethoxylated oleyl-cetyl alcohol (EOCA) in the liquid Czapek-Dox medium. The effectiveness of mentioned cultures was monitored according to the following parameters: biomass dry weight (BDW), pH, quantity of free and total organic acids, proteolytic activity and the qualitative composition of carbohydrates, during 19 days. The biodegrading efficiency was determined spectrophotometrically. The BDW of consortium was significantly stimulated by EOCA (16.59%) whereas biomass of LP7 was significantly inhibited (30.61%). The EOCA had influence on decrease in pH value of the media of LP5 and consortium, and pH changes were correlated with the amount of excreted organic acids. The alkaline protease activities of consortium, LP7 and LP5 retained 73%, 62.2% and 49.5% activity respectively in the presence of EOCA. Consortium has shown the best biodegradation capacity up to 82% of EOCA. The pure cultures were less effective in biodegradation and removed approximately 65% (LP7) and 60% (LP5) of EOCA after 19 days. In brief, the synergistic interaction between pure cultures enhances capacity to reduce EOCA in environment and influences production of some biotechnological useful metabolites.
Nabil N Al-Hashimi,
Rand O Shahin,
Aqeel N Al-Hashimi,
Ajeal M Al Ajeal,
Lubna H Tahtamouni,
Chanbasha Basheer
PMID: 30315647
DOI:
10.1002/bmc.4410
Abstract
A new cetyl-alcohol-reinforced hollow fiber solid/liquid-phase microextraction (CA-HF-SLPME) followed by high-performance liquid chromatography-diode array detection (HPLC-DAD) method was developed for simultaneous determination of ezetimibe and simvastatin in human plasma and urine samples. To prepare the CA-HF-SLPME device, the cetyl-alcohol was immobilized into the pores of a 2.5 cm hollow fiber micro-tube and the lumen of the micro-tube was filled with 1-octanol with the two ends sealed. Afterwards, the prepared device was introduced into 10 mL of the sample solution containing the analytes with agitation. Under optimized conditions, calibration curves plotted in spiked plasma and urine samples were linear in the ranges of 0.363-25/0.49-25 μg L
for ezetimibe/simvastatin and 0.193-25/0.312-25 μg L
for ezetimibe/simvastatin in plasma and urine samples, respectively. The limit of detection was 0.109/0.174 μg L
for ezetimibe/simvastatin in plasma and 0.058/0.093 μg L
for ezetimibe/simvastatin in urine. As a potential application, the proposed method was applied to determine the concentration of selected analytes in patient plasma and urine samples after medication and satisfactory results were achieved. In comparison with reference methods, the CA-HF-SLPME-HPLC-DAD method demonstrates considerable potential in the biopharmaceutical analysis of selected drugs.
Debabrata G Dastidar,
Amlan Das,
Satabdi Datta,
Suvranil Ghosh,
Mahadeb Pal,
Neeraj S Thakur,
Uttam C Banerjee,
Gopal Chakrabarti
PMID: 31411540
DOI:
10.2217/nnm-2018-0419
Abstract
Paclitaxel (PTX) has no clinically available oral formulations. Cetyl alcohol is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase that are overexpressed in cancer cells. So, PTX-encapsulated core-shell nanoparticle of cetyl alcohol (PaxSLN) could target the cancer cells through oral route.
PaxSLN was synthesized using microemulsion template. Efficiency of PaxSLN was evaluated by ALDEFLUOR™, multicellular tumor spheroid formation inhibition assays and CT26 colorectal carcinoma animal model. Pharmacokinetics and biodistribution studies were done in Sprague Dawley rats.
PTX was encapsulated at the core of approximately 78 nm PaxSLN. PaxSLN targeted aldehyde dehydrogenase overexpressing cells. Its oral bioavailability was approximately 95% and chemotherapeutic efficacy was better than Taxol
and nab-PTX.
A novel oral nanoformulation of PTX was developed.
Rajendran Amarnath Praphakar,
Murugaraj Jeyaraj,
Mukhtar Ahmed,
Subbiah Suresh Kumar,
Mariappan Rajan
PMID: 29981824
DOI:
10.1016/j.ijbiomac.2018.07.008
Abstract
Recently, drug functionalized biodegradable polymers have been appreciated to be imperative to fabricate multi-drug delivery nanosystems for sustainable drug release. In this work, amphiphilic chitosan-grafted-(cetyl alcohol-maleic anhydride-pyrazinamide) (CS-g-(CA-MA-PZA)) was synthesized by multi-step reactions. The incorporation of rifampicin (RF) and entrapment of silver nanoparticles (Ag NPs) on CS-g-(CA-MA-PZA) polymer was carried out by dialysis technique. From the FT-IR experiment, the polymer modification, incorporation of drugs and the entrapment of Ag NPs on micelles were confirmed. The surface morphology of Ag NPs, polymeric system and drug loaded micelles was described by SEM, TEM and AFM techniques. In addition, the controlled release behaviour of CS-g-(CA-MA-PZA) micelles was studied by UV-Vis spectroscopy. In vitro cell viability, cell apoptosis and cellular uptake experiments shows that multi-drug delivery system could enhance the biocompatibility and higher the cytotoxicity effect on the cells. Since the prepared amphiphilic polymeric micelles exhibit spotty features and the system is a promising strategy for a novel candidate for immediate therapeutically effects for alveolar macrophages.
Letícia C D Lima,
Daniela G C Peres,
Adriano A Mendes
PMID: 29574490
DOI:
10.1007/s00449-018-1929-9
Abstract
Commercial lipase from Thermomyces lanuginosus has been immobilized on glutaraldehyde-activated rice husk particles via covalent attachment. It was reached maximum immobilized protein concentration of 27.5 ± 1.8 mg g
of dry support using the initial protein loading of 40 mg g
of support. The immobilized biocatalyst was used to synthesize cetyl oleate (wax ester) via direct esterification of oleic acid and cetyl alcohol. The influence of relevant factors on ester synthesis, such as reaction temperature, biocatalyst concentration, presence or lack of hydrophobic organic solvents, acid:alcohol molar ratio, and reaction time has been evaluated. The experimental data were well fitted to a second-order reversible kinetic model to determine apparent kinetic constants. Thermodynamic studies have revealed that the reaction was a spontaneous and endothermic process. Under optimal experimental conditions, it was observed maximum ester conversion of 90.2 ± 0.6% in 9 h of reaction time in hexane medium using 1 M of each reactant (cetyl alcohol and oleic acid), at 50 °C and biocatalyst concentration of 15% m/v of reaction mixture. Similar conversion (91.5 ± 0.8%) in a solvent-free system was also obtained within 24 h of reaction. The biocatalyst retained 85% of its initial activity after 12 cycles within 9 h of reaction in hexane medium. The physicochemical properties of purified ester have been determined in accordance with ASTM standards. The results indicate that the prepared biocatalyst has great potential for wax ester synthesis due to its satisfactory catalytic activity and operational stability.
Caixia Ren,
Fangfang Liu,
Malik Muhammad Umair,
Xin Jin,
Shufen Zhang,
Bingtao Tang
PMID: 31022940
DOI:
10.3390/molecules24081623
Abstract
Light-driven phase change materials (PCMs) have received significant attention due to their capacity to convert visible light into thermal energy, storing it as latent heat. However, continuous photo-thermal conversion can cause the PCMs to reach high thermal equilibrium temperatures after phase transition. In our study, a novel light-driven phase change material system with temperature-control properties was constructed using a thermochromic compound. Thermochromic phase change materials (TC-PCMs) were prepared by introducing 2-anilino-6-dibutylamino-3-methylfluoran (ODB-2) and bisphenol A (BPA) into 1-hexadecanol (1-HD) in various proportions. Photo-thermal conversion performance was investigated with solar radiation (low power of 0.09 W/cm
) and a xenon lamp (at a high power of 0.14 W/cm
). The TC-PCMs showed a low equilibrium temperature due to variations in absorbance. Specifically, the temperature of TC-PCM
(ODB-2, bisphenol A and 1-HD ratio 1:2:180) could stabilize at 54 °C approximately. TC-PCMs exhibited reversibility and repeatability after 20 irradiation and cooling cycles.